molecular formula C22H38O2 B12632016 15-(Benzyloxy)pentadecan-2-OL CAS No. 918876-00-3

15-(Benzyloxy)pentadecan-2-OL

Cat. No.: B12632016
CAS No.: 918876-00-3
M. Wt: 334.5 g/mol
InChI Key: BMUJXTNEBLLGLL-UHFFFAOYSA-N
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Description

15-(Benzyloxy)pentadecan-2-OL is a chemical compound with the molecular formula C22H38O2 It is an organic compound that features a benzyloxy group attached to a pentadecan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(Benzyloxy)pentadecan-2-OL typically involves the reaction of a pentadecan-2-ol derivative with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

15-(Benzyloxy)pentadecan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 15-(benzyloxy)pentadecan-2-one.

    Reduction: Formation of 15-hydroxypentadecan-2-OL.

    Substitution: Formation of various substituted pentadecan-2-OL derivatives.

Scientific Research Applications

15-(Benzyloxy)pentadecan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 15-(Benzyloxy)pentadecan-2-OL involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-(Benzyloxy)pentadecan-2-OL is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in its simpler analogs.

Properties

CAS No.

918876-00-3

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

15-phenylmethoxypentadecan-2-ol

InChI

InChI=1S/C22H38O2/c1-21(23)16-12-9-7-5-3-2-4-6-8-10-15-19-24-20-22-17-13-11-14-18-22/h11,13-14,17-18,21,23H,2-10,12,15-16,19-20H2,1H3

InChI Key

BMUJXTNEBLLGLL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCOCC1=CC=CC=C1)O

Origin of Product

United States

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